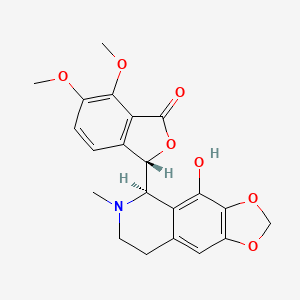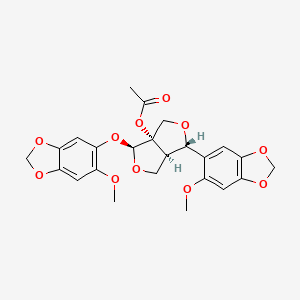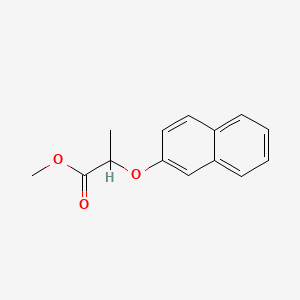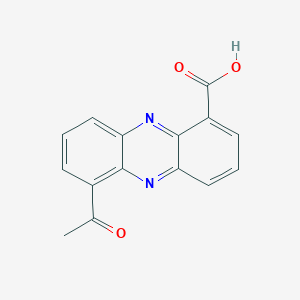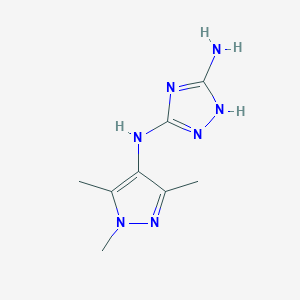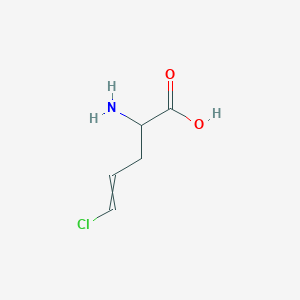
2-Amino-5-chloropent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Amino-5-chloropent-4-enoic acid typically involves the chlorination of 2-amino-4-pentenoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride
Chemical Reactions Analysis
2-Amino-5-chloropent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-5-chloropent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: While not directly used in medicine, its derivatives and related compounds are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism by which 2-Amino-5-chloropent-4-enoic acid exerts its effects involves its interaction with cellular components. In plants, it inhibits cell elongation by decreasing the mechanical extensibility of cell walls . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
2-Amino-5-chloropent-4-enoic acid can be compared with other similar compounds, such as:
2-Amino-3-cyclopropyl-butanoic acid: Another non-protein amino acid isolated from mushrooms, known for its antifungal properties.
2-Amino-4-pentenoic acid: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H8ClNO2 |
|---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
2-amino-5-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9) |
InChI Key |
QAHGWXYRQRKWSN-UHFFFAOYSA-N |
SMILES |
C(C=CCl)C(C(=O)O)N |
Canonical SMILES |
C(C=CCl)C(C(=O)O)N |
Synonyms |
2-A-5-Cl-4-PA 2-amino-5-chloro-4-pentenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


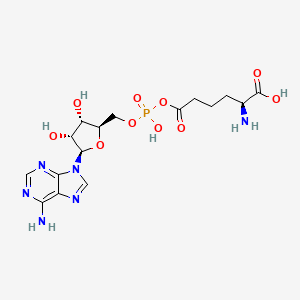
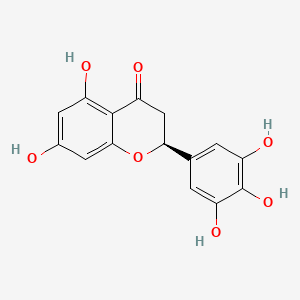
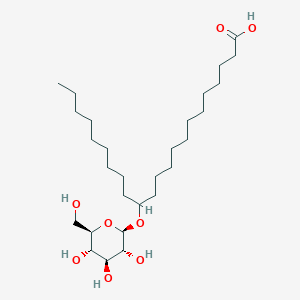
![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)
